
Benzene, 1,4-bis(1-ethylpropyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(1-ethylpropyl)-2-nitro-: is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 4 positions, and a nitro group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- typically involves the nitration of 1,4-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can influence the reactivity and orientation of further substitutions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its nitro and alkyl groups, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1,4-bis(1-methylpropyl)-
- Benzene, 1,4-bis(1-ethylbutyl)-
Uniqueness: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- is unique due to the presence of both the nitro group and the 1-ethylpropyl substituents. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
851385-08-5 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-nitro-1,4-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25NO2/c1-5-12(6-2)14-9-10-15(13(7-3)8-4)16(11-14)17(18)19/h9-13H,5-8H2,1-4H3 |
Clé InChI |
GKRHODSSGQBTLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=CC(=C(C=C1)C(CC)CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
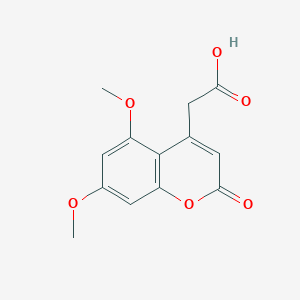
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
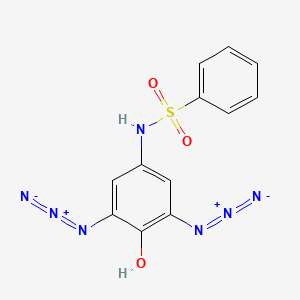
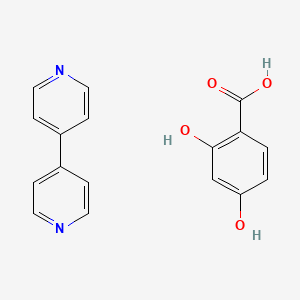

![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
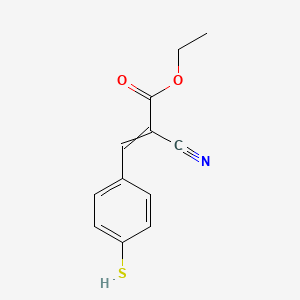
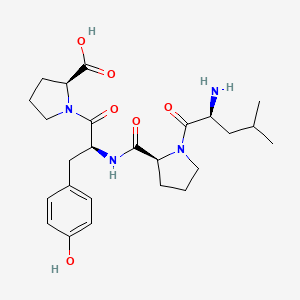

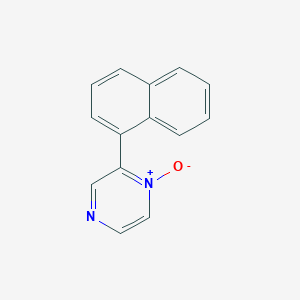
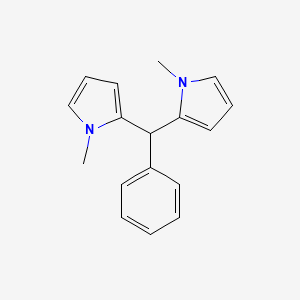

![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
